N-(4-{[(2H-1,3-Benzodioxol-5-YL)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-benzylacetamide
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Overview
Description
N-(4-{[(2H-1,3-Benzodioxol-5-YL)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-benzylacetamide is a complex organic compound that features a quinoxaline core, a benzodioxole moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2H-1,3-Benzodioxol-5-YL)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-benzylacetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.
Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced through a nucleophilic substitution reaction involving a suitable benzodioxole derivative and the quinoxaline intermediate.
Formation of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the intermediate with an isocyanate derivative.
Final Coupling: The final step involves coupling the intermediate with benzylacetamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2H-1,3-Benzodioxol-5-YL)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-benzylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst or under thermal conditions.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxide derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
N-(4-{[(2H-1,3-Benzodioxol-5-YL)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-benzylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-{[(2H-1,3-Benzodioxol-5-YL)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-benzylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. This can lead to various biological effects, including the induction of apoptosis in cancer cells or the inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(2H-1,3-Benzodioxol-5-YL)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide
- N-(4-{[(2H-1,3-Benzodioxol-5-YL)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-ethylacetamide
Uniqueness
N-(4-{[(2H-1,3-Benzodioxol-5-YL)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-benzylacetamide is unique due to its specific structural features, such as the presence of both a benzodioxole moiety and a quinoxaline core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C26H22N4O5 |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
2-[3-[acetyl(benzyl)amino]-2-oxoquinoxalin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide |
InChI |
InChI=1S/C26H22N4O5/c1-17(31)29(14-18-7-3-2-4-8-18)25-26(33)30(21-10-6-5-9-20(21)28-25)15-24(32)27-19-11-12-22-23(13-19)35-16-34-22/h2-13H,14-16H2,1H3,(H,27,32) |
InChI Key |
BBJVRJXYEXBPDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=C1)C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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